N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea
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Overview
Description
N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea, also known as BMY-14802, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a selective inhibitor of serotonin reuptake, which means it can affect the levels of serotonin in the brain, leading to potential therapeutic benefits.
Mechanism of Action
N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea is a selective inhibitor of serotonin reuptake, which means it can affect the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea can increase the levels of serotonin in the brain, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has been shown to have various biochemical and physiological effects. In animal studies, N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has been shown to increase the levels of serotonin in the brain, leading to potential therapeutic benefits in treating depression, anxiety, and other mood disorders. N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea in lab experiments is its selectivity for serotonin reuptake inhibition. This allows researchers to study the specific effects of serotonin on various physiological and biochemical processes. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea. One area of research is in the development of more selective and potent inhibitors of serotonin reuptake, which could lead to improved therapeutic benefits and fewer off-target effects. Another area of research is in the development of new therapeutic applications for N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea, such as in the treatment of obesity and diabetes. Finally, more research is needed to understand the long-term effects of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea on various physiological and biochemical processes.
Synthesis Methods
The synthesis of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 4-methylpiperazine to form the intermediate, N-(4-methylpiperazin-1-yl)-1,3-benzodioxole-5-carboxamide. This intermediate is then reacted with urea to form the final product, N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea. The synthesis of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has been reported in various scientific literature, and the purity of the compound can be confirmed using techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of neuroscience, where N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has been studied for its potential therapeutic benefits in treating depression, anxiety, and other mood disorders. N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has also been studied for its potential use in drug abuse and addiction research, as well as in the treatment of obesity and diabetes.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-16-4-6-17(7-5-16)15-13(18)14-10-2-3-11-12(8-10)20-9-19-11/h2-3,8H,4-7,9H2,1H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKROQFZAZVVLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)urea |
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